3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Overview
Description
The compound "3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid" is a derivative of the pyrazolopyrimidine family, which is known for its pharmacological importance, particularly in the realm of receptor antagonism and potential therapeutic applications. The pyrazolopyrimidine scaffold is a structural analogue of purines and has been explored for various biological activities, including adenosine receptor antagonism and antibacterial properties .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves condensation reactions with various amines and other reagents. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines . Another method includes the palladium-catalyzed C-C coupling of halo-substituted pyrazolopyrimidines with other reagents, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidine analogues . Additionally, Brønsted-acidic ionic liquids have been used as catalysts for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at positions 5, 7, and the propionic acid moiety at position 3, can significantly influence the biological activity and receptor binding affinity of these compounds. The intramolecular hydrogen bond formation in some derivatives restricts conformational flexibility, which can enhance potency and selectivity for certain receptors .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including domino reactions, which can lead to the cleavage of the substrate and the formation of substituted pyrazoles . The reactivity of these compounds can be influenced by the electrophilicity of certain substituents, which can lead to further transformations, such as the formation of methylene bis-CH acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. The presence of a positively ionizable group on the pyrimidine ring can alter the compound's cLogP values, which is an important factor in drug design, affecting the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound . The size and shape of the molecule, described by gyration radii, have been shown to correlate with the potency of these compounds as receptor antagonists .
Scientific Research Applications
1. Role in Serotonin Receptor Antagonism
A study by Ivachtchenko et al. (2013) on derivatives of pyrazolo[1,5-a]pyrimidines, including those with a trimethyl substitution, revealed their activity as serotonin 5-HT6 receptor antagonists. The research demonstrated the significance of substituent positions and their impact on antagonist activity. The study's findings contribute to the understanding of the structure-activity relationship in these compounds, which could be relevant for the development of new pharmacophores and drug candidates targeting 5-HT6 receptors (Ivachtchenko et al., 2013).
2. Synthesis and Chemical Properties
Research by Zhu Hong-ji (2007) focused on the synthesis of related compounds, specifically 2,3,6-trimethyl-7-amino-pyrazolo-[1,5-a]pyrimidine. The study provided insights into the chemical synthesis process, reaction conditions, and yields. This information is crucial for the large-scale production and further chemical manipulation of these compounds (Zhu Hong-ji, 2007).
3. Antifungal and Antimicrobial Applications
Jin Zhang et al. (2016) investigated the antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives. Their research highlighted the potential use of these compounds in combating phytopathogenic fungi, suggesting a possible application in agriculture or pharmaceuticals (Jin Zhang et al., 2016).
4. Potential in Cancer Research
The work by Rahmouni et al. (2016) on novel pyrazolopyrimidine derivatives, including the study of their anticancer and anti-5-lipoxygenase properties, indicates a potential application in cancer research. Their structure-activity relationship (SAR) analysis provided valuable insights into the development of new therapeutic agents (Rahmouni et al., 2016).
5. Application in Photophysical Properties
A study by J. Quiroga et al. (2015) explored the fluorescence properties of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin derivatives, suggesting their potential use in materials science due to their photophysical properties. This opens avenues for their application in optical devices and sensors (J. Quiroga et al., 2015).
Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives have been the focus of recent advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7-6-11-13-8(2)10(4-5-12(16)17)9(3)15(11)14-7/h6H,4-5H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIJUKMQAHZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407073 | |
Record name | 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
CAS RN |
851116-09-1 | |
Record name | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-6-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851116-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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